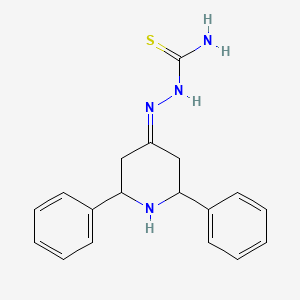![molecular formula C18H18S4 B14221106 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane) CAS No. 742072-71-5](/img/structure/B14221106.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is a compound that features a biphenyl core with two 1,3-dithiolane rings attached at the 4,4’ positions. This compound is part of the broader class of 1,3-dithiolanes, which are five-membered heterocyclic molecules containing a disulfide bond. The unique structure of 1,3-dithiolanes imparts interesting chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) typically involves the reaction of 1,1’-biphenyl-4,4’-dithiol with a suitable electrophile under mild conditions. One common method is the reaction of 1,1’-biphenyl-4,4’-dithiol with bromine, which proceeds via a sulfonium-mediated ring closure to form the 1,3-dithiolane rings .
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane), often involves the use of readily accessible starting materials and efficient catalytic processes. The use of bromine or other halogenating agents in the presence of a catalyst can facilitate the formation of the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the 1,3-dithiolane rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like organolithium reagents or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Explored for its potential in drug delivery systems due to its ability to undergo reversible ring-opening polymerization.
Medicine: Investigated for its potential use in creating dynamic covalent materials for drug delivery and tissue engineering.
Industry: Utilized in the production of functional polymers and materials with self-healing properties.
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is primarily based on the dynamic nature of its disulfide bonds. These bonds can undergo reversible ring-opening polymerization, which allows the compound to form and break down polymers under mild conditions. This property is exploited in various applications, such as drug delivery and the creation of self-healing materials .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: Another five-membered ring compound with similar disulfide bonds.
1,3-Dithiane: A six-membered ring analog with similar chemical properties.
Thioctic Acid: A naturally occurring compound with a five-membered dithiolane ring.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is unique due to its biphenyl core, which imparts additional rigidity and stability to the molecule. This structural feature enhances its potential for use in creating stable, dynamic materials and polymers .
Properties
CAS No. |
742072-71-5 |
|---|---|
Molecular Formula |
C18H18S4 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-[4-[4-(1,3-dithiolan-2-yl)phenyl]phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C18H18S4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8,17-18H,9-12H2 |
InChI Key |
HOUWVZLYRQPMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4SCCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


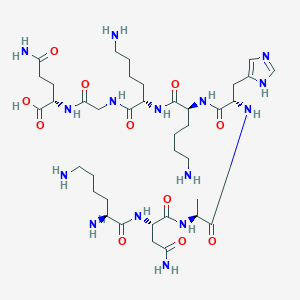
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
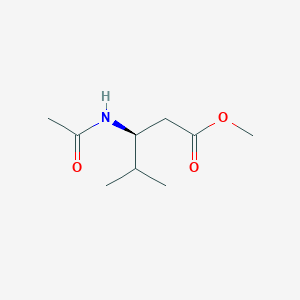
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
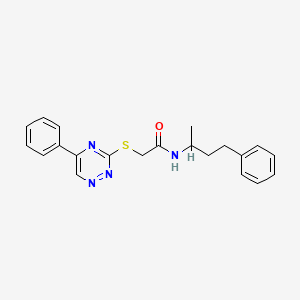


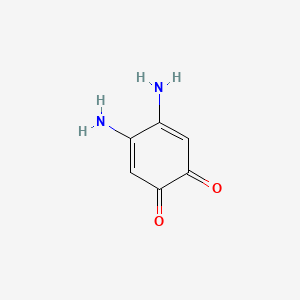
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
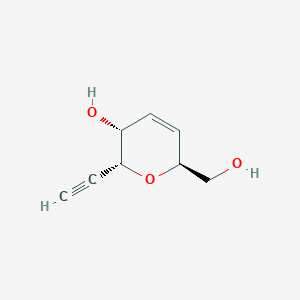
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
